molecular formula C15H13FN4O5S B2732750 4-((4-fluorophenyl)sulfonyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)butanamide CAS No. 946313-11-7

4-((4-fluorophenyl)sulfonyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)butanamide

Cat. No.: B2732750
CAS No.: 946313-11-7
M. Wt: 380.35
InChI Key: TUKWGWGZCQWOMH-UHFFFAOYSA-N
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Description

4-((4-fluorophenyl)sulfonyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)butanamide is a synthetic small molecule characterized by a sulfonylphenyl group, a butanamide linker, and a 1,3,4-oxadiazole ring fused with an isoxazole moiety.

Properties

IUPAC Name

4-(4-fluorophenyl)sulfonyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN4O5S/c16-10-3-5-11(6-4-10)26(22,23)9-1-2-13(21)18-15-20-19-14(24-15)12-7-8-17-25-12/h3-8H,1-2,9H2,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUKWGWGZCQWOMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)CCCC(=O)NC2=NN=C(O2)C3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-((4-fluorophenyl)sulfonyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)butanamide , identified by its CAS number 946313-22-0 , is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing data from various studies to provide a comprehensive overview of its pharmacological properties, structure-activity relationships (SAR), and potential applications.

Chemical Structure and Properties

The molecular formula of the compound is C17H16FN5O5S , with a molecular weight of 421.4 g/mol . The structure consists of a butanamide backbone substituted with a 4-fluorophenyl sulfonyl group and an isoxazole moiety linked to an oxadiazole ring. This unique combination of functional groups is believed to contribute significantly to its biological activity.

PropertyValue
CAS Number946313-22-0
Molecular FormulaC17H16FN5O5S
Molecular Weight421.4 g/mol
IUPAC NameThis compound

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of compounds containing the oxadiazole and isoxazole moieties. For instance, in a study evaluating various derivatives, compounds similar to our target compound showed significant inhibitory effects against several fungal strains. Specifically, one derivative exhibited an EC50 value of 14.44 μg/mL against Botrytis cinerea, indicating potent antifungal activity .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Research indicates that modifications to the phenyl and sulfonyl groups can enhance efficacy against specific pathogens. For example, compounds lacking substituents on the benzene ring exhibited superior antifungal activity compared to their substituted counterparts .

Case Study: Toxicity Assessment

In toxicity evaluations using zebrafish embryos, several derivatives were assessed for their safety profile. Compounds with similar structures demonstrated low toxicity levels, suggesting that modifications in the sulfonyl or isoxazole moieties do not significantly compromise safety while enhancing biological efficacy .

The proposed mechanism of action for compounds like this compound involves interference with cellular processes in target organisms. This includes inhibiting key enzymes involved in cell wall synthesis or disrupting metabolic pathways critical for pathogen survival .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntifungalEC50 = 14.44 μg/mL against Botrytis
ToxicityLow toxicity in zebrafish embryos
MechanismInhibition of cell wall synthesis

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and isoxazole derivatives. For instance, similar compounds have demonstrated significant cytotoxic effects against various cancer cell lines. A study reported that certain oxadiazole derivatives showed percent growth inhibitions (PGIs) ranging from 51% to 86% against several cancer types, including glioblastoma and ovarian cancer cell lines . The mechanism of action typically involves the induction of apoptosis in cancer cells through DNA damage and disruption of cellular pathways.

Antidiabetic Properties

In addition to anticancer activity, derivatives of isoxazole have been investigated for their anti-diabetic properties. Research involving genetically modified models has shown that certain compounds can effectively lower glucose levels, suggesting their potential as therapeutic agents in managing diabetes . The structural features of these compounds may facilitate interactions with metabolic pathways involved in glucose regulation.

Synthesis and Industrial Production

The synthesis of 4-((4-fluorophenyl)sulfonyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)butanamide typically involves multi-step synthetic routes. Initial steps may include the reaction of 4-fluorobenzenesulfonyl chloride with appropriate amines to form the sulfonamide linkage. Subsequent reactions introduce the isoxazole and oxadiazole groups through controlled chemical transformations.

In industrial settings, continuous flow chemistry or batch processing methods are employed to scale up production while ensuring consistent quality and yield. Advanced purification techniques such as column chromatography are utilized to achieve high purity levels necessary for biological testing.

Case Studies

Several case studies have documented the efficacy of related compounds in preclinical settings:

  • Anticancer Efficacy : A study evaluated a series of oxadiazole derivatives for their anticancer properties against various cell lines. Compounds showed significant inhibition rates, with some achieving over 80% inhibition against specific cancer types .
  • Diabetes Management : In vivo studies using model organisms demonstrated that certain synthesized isoxazole derivatives significantly reduced blood glucose levels compared to control groups .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural similarities with sulfonyl-containing heterocycles reported in the literature. A detailed comparison is outlined below:

Table 1: Structural and Functional Comparison

Compound Name/ID Core Structure Key Substituents Functional Groups Spectral Data (IR/NMR)
Target Compound 1,3,4-Oxadiazole + Isoxazole 4-Fluorophenylsulfonyl, butanamide C=O (amide), C=N (oxadiazole) Inferred: C=O ~1680 cm⁻¹; C=N ~1600 cm⁻¹
Compounds [7–9] (triazole-thiones) 1,2,4-Triazole 4-X-phenylsulfonyl, 2,4-difluorophenyl C=S (thione), NH C=S ~1247–1255 cm⁻¹; NH ~3278–3414 cm⁻¹
Hydrazinecarbothioamides [4–6] Hydrazine-carbothioamide 4-X-phenylsulfonyl, 2,4-difluorophenyl C=S, C=O (amide) C=O ~1663–1682 cm⁻¹; C=S ~1243–1258 cm⁻¹

Key Structural Differences and Implications

Core Heterocycles: The target compound’s 1,3,4-oxadiazole-isoxazole fusion introduces rigidity and electronic effects distinct from the 1,2,4-triazole-thiones in compounds [7–9]. Isoxazole’s oxygen atom enhances hydrogen-bond acceptor capacity compared to sulfur in thiones, which may influence target selectivity .

Substituent Effects :

  • The 4-fluorophenylsulfonyl group (common in all compounds) improves metabolic stability and membrane permeability due to fluorine’s electronegativity and sulfonyl’s electron-withdrawing nature .
  • The butanamide linker in the target compound provides conformational flexibility, contrasting with the rigid thioether or triazole-thione linkers in analogs .

Spectral Signatures :

  • The absence of C=S (thione) and S-H stretches (~2500–2600 cm⁻¹) in the target compound distinguishes it from triazole-thiones [7–9], confirming the lack of thiol tautomerization .
  • The C=O stretch in the target’s amide group (~1680 cm⁻¹) aligns with hydrazinecarbothioamides [4–6], suggesting similar electronic environments for the carbonyl .

Synthetic Pathways :

  • The target compound’s synthesis likely involves cyclization of a hydrazide precursor (similar to compounds [1–3]) followed by coupling with an isoxazole-bearing reagent. This contrasts with the NaOH-mediated cyclization used for triazole-thiones [7–9], highlighting divergent reactivity of oxadiazole vs. triazole intermediates .

Research Findings and Implications

  • Bioactivity : While direct data are unavailable, sulfonyl-heterocycle hybrids are frequently explored as kinase inhibitors, antimicrobials, or anti-inflammatory agents. The isoxazole-oxadiazole core may enhance binding to ATP pockets or metalloenzymes .
  • Stability: The fluorophenylsulfonyl group likely improves oxidative stability compared to non-fluorinated analogs, as seen in related compounds .
  • Solubility : The butanamide linker may increase aqueous solubility relative to bulkier substituents in triazole-thiones, aiding bioavailability .

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